Yellow OB

Vue d'ensemble

Description

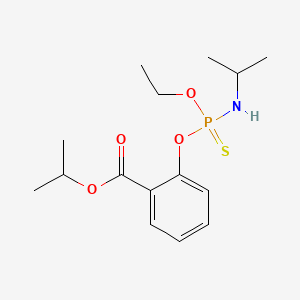

Yellow OB is a chemical compound with the molecular formula C17H15N3 . It’s often used in various industries, including the pharmaceutical and chemical sectors .

Molecular Structure Analysis

Yellow OB has a molecular weight of 261.321 Da and a mono-isotopic mass of 261.126587 Da . For a detailed structural analysis, you may want to refer to databases like ChemSpider or the Merck Index .Physical And Chemical Properties Analysis

Yellow OB has a molecular formula of C17H15N3 and an average mass of 261.321 Da . More detailed physical and chemical properties may be available in specialized chemical databases .Applications De Recherche Scientifique

Application in Surfactants

Scientific Field

Industrial Chemistry and Biochemistry

Application Summary

Yellow OB is utilized in the production of saponin-based surfactants derived from plants. These surfactants are known for their foaming and emulsifying properties, which are beneficial in various industries.

Experimental Procedures

The process involves extracting saponins from plant sources and combining them with Yellow OB to enhance its solubility and effectiveness as an emulsifier. The technical parameters include the concentration of Yellow OB and the type of saponins used.

Results

The use of Yellow OB in saponin-based surfactants has resulted in improved solubility and emulsifying properties, making it a valuable component in the creation of emulsion-based products .

Application in Organic Light-Emitting Diodes (OLEDs)

Scientific Field

Material Science and Engineering

Application Summary

Yellow OB is applied in the development of thermally activated delayed fluorescence (TADF) emitters for nondoped OLEDs, which are crucial for enhancing the performance of these devices.

Experimental Procedures

The method involves synthesizing TADF materials that include Yellow OB as a component to improve the upconversion process from nonradiative triplet excitons to radiative singlet ones. The parameters focus on the molecular structure of the TADF emitters and the integration of Yellow OB.

Results

Incorporating Yellow OB into TADF emitters has shown promise in reducing exciton quenching and improving the internal quantum efficiency of nondoped OLEDs .

Application in Colorant Safety Evaluation

Scientific Field

Toxicology and Safety Assessment

Application Summary

Yellow OB has been evaluated for its safety as a colorant in various products, assessing its potential to cause adverse effects.

Experimental Procedures

The evaluation includes administering Yellow OB to animal models via different routes and observing any toxicological effects. Parameters include dosage, frequency, and duration of exposure.

Results

Studies have shown that while some feeding experiments in rats and subcutaneous injection studies in mice were negative, subcutaneous administration of the color produced local tumors in rats .

Application in Enhancing Drug Solubility

Scientific Field

Pharmaceutical Sciences

Application Summary

Yellow OB is used to enhance the water solubility of certain drugs, which is critical for improving their bioavailability and therapeutic efficacy.

Experimental Procedures

The procedure involves creating mixtures of Yellow OB with drugs that have poor solubility in water. The technical details include the ratio of Yellow OB to the drug and the conditions under which solubility is tested.

Results

The addition of Yellow OB has been found to significantly enhance the solubility of various drugs, leading to potential improvements in their pharmacological profiles .

Application in Food Additives

Scientific Field

Food Science and Technology

Application Summary

In the food industry, Yellow OB is explored for its potential use as a non-ionic surfactant in food additives, contributing to the stability and texture of food products.

Experimental Procedures

The application involves incorporating Yellow OB into food products and analyzing its impact on the physical properties of the food. Parameters include the concentration of Yellow OB and the type of food matrix.

Results

Research indicates that Yellow OB can improve the emulsifying properties of food additives, enhancing the overall quality of food products .

Application in Environmental Studies

Scientific Field

Environmental Chemistry

Application Summary

Yellow OB’s role in environmental studies involves assessing its impact on ecosystems, particularly its biodegradability and potential as an environmental pollutant.

Experimental Procedures

Studies involve monitoring the degradation of Yellow OB in various environmental conditions and measuring its persistence. Parameters include the concentration of Yellow OB and the specific environmental factors being tested.

Results

Findings suggest that while Yellow OB has certain applications, its environmental impact needs to be carefully considered, with some studies indicating potential risks associated with its persistence in the environment .

This analysis provides a detailed overview of the diverse applications of Yellow OB across different scientific fields, highlighting its versatility and the importance of understanding its properties and impacts.

Application in Microbial Pigment Production

Scientific Field

Microbiology and Biotechnology

Application Summary

Yellow OB is used in the study of microbial pigments, which are gaining attention due to their applications as natural food colorants, textiles, antimicrobial activities, and cytotoxic activities .

Experimental Procedures

The application involves culturing pigment-producing microbes in the presence of Yellow OB to assess its influence on pigment production. Parameters include the concentration of Yellow OB, the type of microorganisms, and the cultivation conditions.

Results

The presence of Yellow OB has been shown to affect the yield and properties of microbial pigments, indicating its potential role in industrial applications of natural colorants .

Application in Memory and Cognition Research

Scientific Field

Cognitive Psychology and Neuroscience

Application Summary

Research has indicated that memory for the color of an object can depend on the color type, with high recall for yellow-colored objects, suggesting a unique role for Yellow OB in studies of color cognition .

Experimental Procedures

Studies typically involve visual memory tests where subjects are asked to recall or recognize objects that have been associated with Yellow OB or other colors. Parameters include the hue, saturation, and brightness of the colors used.

Results

Findings suggest that Yellow OB, due to its distinct color properties, may be preferentially bound into memory representations, which could have implications for understanding memory encoding processes .

Application in Environmental Monitoring

Scientific Field

Environmental Science and Remote Sensing

Application Summary

Yellow OB is utilized in remote sensing techniques to assess the eco-environmental quality of large geographical areas like river basins .

Experimental Procedures

This involves using satellite imagery where Yellow OB is part of the spectral analysis to monitor environmental changes. Parameters include the spectral signature of Yellow OB and the resolution of the imagery.

Results

The use of Yellow OB in remote sensing has contributed to a better understanding of ecological changes and environmental quality over time, providing valuable data for sustainable development planning .

Application in OLED Technology

Scientific Field

Electronics and Photonics

Application Summary

Yellow OB plays a role in the development of efficient yellow- to red-emissive materials for thermally activated delayed fluorescence (TADF) in organic light-emitting diodes (OLEDs) .

Experimental Procedures

The process involves synthesizing TADF materials that incorporate Yellow OB to achieve tunable emission colors and high photoluminescence quantum yields. Parameters include the molecular structure and electronic properties of the materials.

Results

The incorporation of Yellow OB in OLEDs has led to the realization of highly emissive yellow to red-emitting TADF complexes, enhancing the performance of these devices .

Application in Surfactant Research

Scientific Field

Surface Chemistry and Industrial Applications

Application Summary

Yellow OB is investigated for its effectiveness as a component in saponin-based surfactants, which have various industrial applications due to their foaming and emulsifying properties .

Experimental Procedures

The research includes formulating surfactants with Yellow OB and testing their properties in different industrial contexts. Parameters include the concentration of Yellow OB and the type of saponins used.

Results

Studies have shown that Yellow OB can enhance the solubility and emulsifying capabilities of saponin-based surfactants, making it a valuable additive in the creation of emulsion-based products .

Application in Safety and Toxicology

Scientific Field

Toxicology and Public Health

Application Summary

Yellow OB has been subjected to safety evaluations to determine its carcinogenic potential when used as a colorant .

Experimental Procedures

The safety assessment involves long-term animal studies where Yellow OB is administered and monitored for any adverse effects. Parameters include the route of administration, dosage, and duration.

Results

The colorant has been found to produce local tumors in rats following subcutaneous administration, highlighting the importance of careful safety evaluations for its use in consumer products .

Propriétés

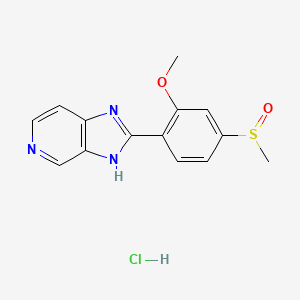

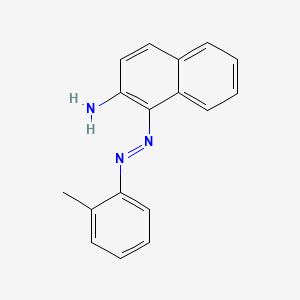

IUPAC Name |

1-[(2-methylphenyl)diazenyl]naphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3/c1-12-6-2-5-9-16(12)19-20-17-14-8-4-3-7-13(14)10-11-15(17)18/h2-11H,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLVSYUUKOQICP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=NC2=C(C=CC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074498 | |

| Record name | C.I. Solvent Yellow 6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in alcohol, ether, benzene, carbon tetrachloride, vegetable oils, glacial acetic acid., Practically insoluble in water | |

| Record name | FD&C Yellow No. 4 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Yellow OB | |

Color/Form |

Deep red crystals from alcohol. Also reported as bright yellow needles, Orange or yellow powder | |

CAS RN |

131-79-3 | |

| Record name | 1-[2-(2-Methylphenyl)diazenyl]-2-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FD&C Yellow No. 4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yellow OB | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | C.I. Solvent Yellow 6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(2-methylphenyl)azo]naphthalen-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | YELLOW OB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE535CBH7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FD&C Yellow No. 4 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

125-126 °C, MP: 122-125 °C | |

| Record name | FD&C Yellow No. 4 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.